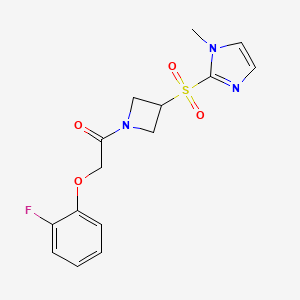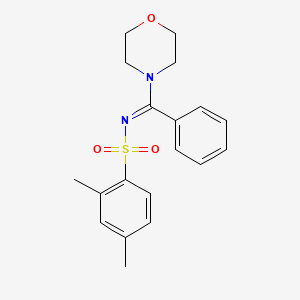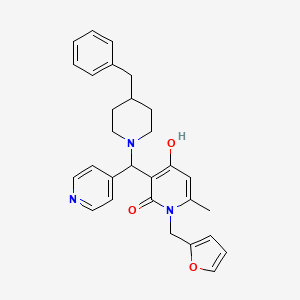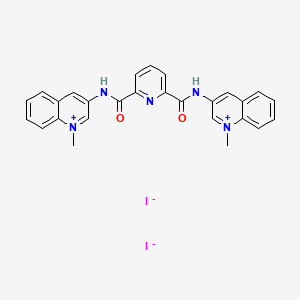![molecular formula C17H25N5O2 B2488042 N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine CAS No. 1251556-46-3](/img/structure/B2488042.png)
N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that build the desired molecular structure piece by piece. For example, the synthesis of complex heterocyclic compounds often employs strategies like cyclization reactions and the addition of different functional groups in a step-wise manner to build up the final structure. Key steps may include reactions like Buchwald–Hartwig amination for introducing aryl groups or using specific reagents for adding morpholine or pyridine functionalities (H. Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds can be analyzed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and how they are bonded together. For example, the crystal structure analysis of a related compound showed specific crystallization patterns and intermolecular hydrogen bonds, which can significantly influence the compound's chemical behavior and reactivity (Ying-Jie Zhu et al., 2021).
Chemical Reactions and Properties
Compounds containing morpholine, pyridine, and oxadiazole functionalities are known to participate in various chemical reactions, reflecting their reactive nature. These can include reactions with nucleophilic reagents, aminomethylation reactions, and interactions with other heterocyclic compounds. The specific reactivity patterns of these compounds can be attributed to the electronic characteristics of the functional groups they contain, which can act as electrophiles or nucleophiles under different conditions (V. Dotsenko et al., 2016).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine, due to its complex structure, finds applications in the synthesis of heterocyclic compounds. For example, reactions involving secondary and tertiary amines, such as morpholine, have been shown to yield heterocyclic amine purpurates by reacting with anhydrous alloxan in dry acetic acid. These compounds are of interest for their potential biological activities and applications in pharmaceuticals (Clark‐Lewis & Moody, 1970).
Antimicrobial Activity
Some derivatives related to the N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine structure have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating oxadiazole, triazole, and other heterocyclic moieties have shown activity against various microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents. This underscores the importance of such compounds in addressing antibiotic resistance (Başoğlu et al., 2013).
Ligand Synthesis for Metal Complexation
The structure also lends itself to the synthesis of complexing agents for metal ions. Studies involving morpholine-based ligands have provided insights into the stability, stoichiometry, and thermodynamic information of metal complexes, particularly those of lithium. This research is valuable for understanding the fundamental chemistry of metal-ligand interactions and for applications in catalysis and material science (Rezaeivala et al., 2021).
Synthesis of Anti-Tumor Agents
Derivatives similar to N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine have been explored for their potential as anti-tumor agents. Compounds containing morpholine and other related structures have been synthesized and shown to possess significant activity against various cancer cell lines, illustrating the potential of these compounds in the development of novel cancer therapies (Jurd, 1996).
Selective Transport Studies
The compound's structure is beneficial for selective transport studies, particularly in the context of room-temperature ionic liquids. Research has shown that these compounds can enhance the selectivity of secondary amines over tertiary amines, demonstrating their potential in separation processes and the synthesis of specialized materials (Branco et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-[[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-3-4-7-21(2)13-16-19-17(20-24-16)14-5-6-15(18-12-14)22-8-10-23-11-9-22/h5-6,12H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDPVOGRWSWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=NC(=NO1)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)
![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)



![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)


![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)




